Oxepan-4-one
Overview
Description
. It is a versatile organic compound that serves as a building block in various chemical syntheses. This compound is characterized by its ring structure, which includes a ketone group at the fourth position of the oxepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxepan-4-one can be synthesized through several methods, including the cyclization of ω-hydroxyalkanoic acids or the oxidation of corresponding cyclic alcohols. One common synthetic route involves the cyclization of 1,6-hexanediol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Oxepan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize this compound to produce carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce this compound to its corresponding alcohol, oxepan-4-ol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, to replace the ketone group with other functional groups.
Major Products Formed:
Oxidation: this compound can be oxidized to form oxepan-4-carboxylic acid.
Reduction: The reduction of this compound yields oxepan-4-ol.
Substitution: Substitution reactions can produce halogenated oxepanes or aminated derivatives.
Scientific Research Applications
Oxepan-4-one is utilized in various scientific research applications across multiple fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to develop this compound derivatives as therapeutic agents for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which oxepan-4-one exerts its effects depends on its specific application. For example, in antimicrobial research, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.
Comparison with Similar Compounds
Cyclohexanone
Oxepane
Caprolactone
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Properties
IUPAC Name |
oxepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLGXFASUHKSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349060 | |
Record name | oxepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62643-19-0 | |
Record name | oxepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxepan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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